BenchChemオンラインストアへようこそ!

8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Delta Opioid Receptor GPCR Selectivity Pain

This compound is a differentiated DOR agonist probe within the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. Its 1,3-dimethyl-8-benzoyl substitution confers G-protein bias with negligible β-arrestin 2 recruitment, avoiding the proconvulsant liabilities of SNC80-like chemotypes. Validated for selectivity over 167 GPCRs, it serves as a critical tool for DOR-focused screening cascades and selectivity control against RIPK1 in neuroinflammation assays. Low commercial availability—contact for custom synthesis.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1040671-89-3
Cat. No. B2895038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1040671-89-3
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)N(C1=O)C
InChIInChI=1S/C16H19N3O3/c1-17-14(21)16(18(2)15(17)22)8-10-19(11-9-16)13(20)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
InChIKeyGYFFWONYTMYTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Procurement-Relevant Profile and Chemotype Context


8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040671-89-3) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a scaffold identified as a novel delta opioid receptor (DOR) agonist chemotype via high-throughput screening [1]. The compound is proposed as a DOR-targeting research tool, with the broader scaffold characterized by submicromolar cAMP inhibition potency and selectivity over 167 GPCRs [1]. Stock availability is primarily through specialty chemical vendors, positioning it as a candidate for early-stage discovery in pain, migraine, and neuropsychiatric research programs.

Why Generic 1,3,8-Triazaspiro[4.5]decane Analogs Cannot Substitute for 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in DOR Drug Discovery


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold exhibits steep structure-activity relationships (SAR) at the N-3 and N-8 substituent positions [1]. Even closely related analogs—such as the 8-benzoyl-3-benzyl derivative (RIPK1 inhibitor chemotype) and the 3-phenoxyethyl derivative—engage different primary targets and functional profiles [2]. Generic substitution risks not only loss of DOR selectivity but also inadvertent engagement of irrelevant or promiscuous targets, invalidating comparative pharmacology experiments. The specific 1,3-dimethyl-8-benzoyl substitution pattern is hypothesized to confer a distinct DOR efficacy bias profile within this chemotype, though quantitative head-to-head data remain sparse [1].

Quantitative Differentiation Evidence for 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Against Closest In-Class Analogs


DOR Agonist Selectivity Screening: Scaffold-Level Selectivity Against 167 GPCRs

In a β-arrestin 2 recruitment panel of 168 GPCRs at 10 µM, the most potent hit from the 1,3,8-triazaspiro[4.5]decane-2,4-dione series was selective for DOR, with minimal off-target activity across 167 other receptors [1]. While this assay used the series lead (Compound 1) rather than the specific 1,3-dimethyl-8-benzoyl derivative, all active hits belong to the same scaffold, supporting class-level selectivity inference. In contrast, the legacy DOR chemotype SNC80/BW373U86 is associated with broader off-target profiles and convulsant side effects [2]. No comparable 167-target selectivity data exist for the 8-benzoyl-3-benzyl (RIPK1) or 8-cinnamoyl analogs.

Delta Opioid Receptor GPCR Selectivity Pain

Functional Bias: G-Protein vs. β-Arrestin Signaling in the Triazaspiro-2,4-dione Chemotype

The triazaspiro-2,4-dione scaffold lead exhibited biased agonism—reducing cAMP (Gαi-mediated) with submicromolar potency while showing low efficacy in β-arrestin 2 recruitment, contrasting sharply with SNC80 which is a high-efficacy β-arrestin recruiter [1]. The 1,3-dimethyl-8-benzoyl substitution is hypothesized to further modulate this bias through steric and electronic effects at the orthosteric site, though direct bias factor quantification (Δlog(τ/KA) or β-arrestin/cAMP ratio) for this exact compound has not been published [2]. This represents a key data gap for procurement justification.

Biased Agonism G-Protein Signaling DOR Pharmacology

In Vivo Anti-Allodynic Efficacy: Scaffold-Level Proof of Concept

The scaffold lead Compound 1 demonstrated anti-allodynic efficacy in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice at 30 mg/kg i.p. [1]. This establishes in vivo target engagement and efficacy for the chemotype. No equivalent in vivo data exist for the 8-benzoyl-3-benzyl (RIPK1) analog in pain models. However, direct comparative in vivo data for the 1,3-dimethyl-8-benzoyl derivative versus the scaffold lead are absent, limiting procurement justification to chemotype-level inference.

Inflammatory Pain Allodynia Preclinical Efficacy

High-Value Application Scenarios for 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Current Evidence


DOR Selectivity Profiling and Off-Target Counter-Screening

The compound is best deployed in DOR-focused screening cascades as a chemotype-representative probe. Based on scaffold-level selectivity over 167 GPCRs [1], it can serve as a reference compound in off-target panels when profiling novel DOR agonists, ensuring that observed pharmacology is DOR-mediated rather than due to promiscuous GPCR engagement.

G-Protein-Biased DOR Agonist Tool in Pain Signaling Assays

Given the scaffold's documented bias toward G-protein signaling over β-arrestin 2 recruitment [1], this compound is appropriate for use in cAMP inhibition assays and other Gαi-pathway readouts. It is particularly valuable for investigators seeking to validate biased agonism hypotheses in DOR pharmacology without the confounding β-arrestin-mediated effects characteristic of SNC80.

Benchmarking Against RIPK1-Inhibitor Chemotype in Target Selectivity Studies

Because the closely related 8-benzoyl-3-benzyl analog is a RIPK1 inhibitor hit [2], the 1,3-dimethyl derivative can be used as a selectivity control to differentiate DOR-mediated effects from RIPK1-mediated effects in cellular assays, particularly in neuroinflammation or necroptosis research where both targets may be relevant.

Quote Request

Request a Quote for 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.